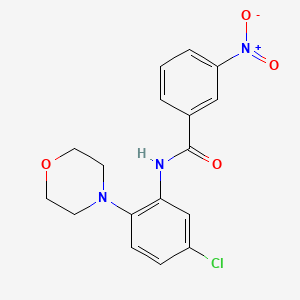

N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide

Description

N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide is a synthetic carboxamide derivative characterized by a morpholine-substituted phenyl ring and a nitro-substituted benzamide moiety.

Properties

IUPAC Name |

N-(5-chloro-2-morpholin-4-ylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c18-13-4-5-16(20-6-8-25-9-7-20)15(11-13)19-17(22)12-2-1-3-14(10-12)21(23)24/h1-5,10-11H,6-9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOOUDVWNNZRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide typically involves the reaction of 5-chloro-2-morpholinophenylamine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: N-(5-chloro-2-morpholinophenyl)-3-aminobenzenecarboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-chloro-2-morpholinophenylamine and 3-nitrobenzoic acid.

Scientific Research Applications

N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and morpholine ring are often key functional groups involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity: Chloro and Nitro Groups

- 3-Chloro-N-phenyl-phthalimide (): This compound shares a chloro-substituted aromatic ring but lacks the morpholine and nitrobenzamide groups. Its primary use is as a monomer in polyimide synthesis due to its high purity and stability under polymerization conditions. The chloro group enhances electron-withdrawing effects, critical for polymerization reactivity . Key difference: The absence of a morpholine or nitro group in 3-chloro-N-phenyl-phthalimide limits its pharmacological relevance compared to the target compound.

- NAT-1 and NAT-2 (): These thiazolidinone-based carboxamides feature methoxy and bulky tert-butyl/hydroxy substituents. NAT-2’s antioxidant activity is attributed to its 3,5-di-tert-butyl-4-hydroxyphenyl group, which stabilizes free radicals .

Morpholine-Containing Analogues

- JNJ-54717793 () :

This compound contains a morpholine-like azabicyclo[2.2.1]heptane ring and a fluoropyrimidine group. The morpholine moiety in JNJ-54717793 improves solubility and pharmacokinetic properties, which are critical for central nervous system penetration .- Structural insight : The morpholine group in the target compound may similarly enhance solubility, though the nitro group could reduce bioavailability due to increased hydrophobicity.

Carboxamide Derivatives with Heterocyclic Substituents

- BBAC (): This biphenyl-substituted carboxamide features a benzimidazole-thioether group. The benzimidazole moiety is known for antimicrobial and kinase-inhibitory activity, while the thioether linker improves metabolic stability . Contrast: The target compound’s morpholine and nitro groups may confer distinct electronic and steric effects compared to BBAC’s benzimidazole-thioether system.

355368-70-6 () :

A pyrazolo[1,5-a]pyrimidine carboxamide with a nitro group at the 3-position. Nitro groups in such structures are often associated with antibacterial or antiparasitic activity, as seen in analogues like monepantel () .

Data Table: Structural and Functional Comparison

Biological Activity

N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H16ClN3O4

Molecular Weight: 361.8 g/mol

CAS Number: 383146-61-0

The compound features a morpholine ring, a nitro group, and a carboxamide group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group and morpholine ring are critical in these interactions, potentially leading to the inhibition or activation of various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Potential

The compound has also been investigated for anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways related to cell survival and death. The presence of the nitro group is believed to enhance its cytotoxic effects by generating reactive nitrogen species that can damage cellular components.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

- Objective: To evaluate the antimicrobial efficacy of this compound.

- Methodology: Disc diffusion method was employed against various bacterial strains.

- Results: The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.

-

Anticancer Activity Assessment:

- Objective: To assess the cytotoxic effects on human cancer cell lines.

- Methodology: MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.

- Results: A dose-dependent reduction in cell viability was observed in breast (MCF-7) and lung (A549) cancer cells, with IC50 values indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group, morpholine ring | Antimicrobial, anticancer |

| N-(5-chloro-2-morpholinophenyl)-2-cyanoacetamide | Cyano group instead of nitro | Limited biological activity |

| 3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide | Dichloro substitution | Variable activity based on chlorine substitution |

This table illustrates how variations in functional groups can significantly influence biological activities, highlighting the unique position of this compound as a promising candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.